molecular formula C21H22ClN3O2 B2848793 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 866871-64-9

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2848793
CAS No.: 866871-64-9
M. Wt: 383.88
InChI Key: FFVLCJTXRUAXKK-UHFFFAOYSA-N
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Description

This compound features a 2,5-dihydro-1H-imidazol-5-one core substituted with a 4-chlorophenyl group at position 4 and two methyl groups at position 2. The acetamide side chain is linked to a 4-ethylphenyl group, contributing to its hydrophobic character. The imidazolone ring system is electron-deficient due to the ketone group, which may influence hydrogen-bonding interactions and solubility .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-4-14-5-11-17(12-6-14)23-18(26)13-25-20(27)19(24-21(25,2)3)15-7-9-16(22)10-8-15/h5-12H,4,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVLCJTXRUAXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide typically involves a multi-step process:

    Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through the reaction of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the imidazole derivative.

    Addition of the Dimethyl and Ethylphenyl Groups: The dimethyl and ethylphenyl groups are added through alkylation reactions, where alkyl halides react with the imidazole derivative in the presence of a strong base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Synthesis: Employing continuous flow reactors to streamline the synthesis process, improving efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Core Structural Variations

The target compound and its analogues differ primarily in their heterocyclic cores and substituent patterns. Key examples include:

Compound Name / Identifier Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target compound 2,5-Dihydro-1H-imidazol-5-one 4-(4-Cl-phenyl), 2,2-dimethyl; N-(4-ethylphenyl)acetamide C₂₀H₂₂ClN₃O₂ 371.86
2-{(2E)-2-[(4-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide 1,3-Thiazolidin-4-one 4-Cl-2-Me-phenyl; N-(2,3-dimethylphenyl)acetamide C₂₁H₂₂ClN₃O₂S 415.94
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide 4,5-Dihydro-1H-imidazole (4-Cl-phenyl)methylsulfanyl; sulfonylphenyl; N-phenylacetamide C₁₉H₁₉ClN₄O₃S₂ 474.02

Key Observations :

  • Core Heterocycles: The imidazolone (target) and thiazolidinone () cores differ in electronic properties.
  • Substituent Effects: The 4-ethylphenyl group in the target compound increases hydrophobicity compared to the 2,3-dimethylphenyl group in the thiazolidinone analogue, which may impact membrane permeability .
  • Sulfur-Containing Groups : The sulfonyl and sulfanyl groups in ’s compound introduce polarizable sulfur atoms, likely improving solubility but reducing metabolic stability .

Hydrogen-Bonding and Crystallographic Behavior

Hydrogen-bonding patterns influence crystal packing and solubility. The imidazolone ketone in the target compound can act as a hydrogen-bond acceptor, while the acetamide NH serves as a donor. Computational tools like SHELX () and Multiwfn () are critical for analyzing these interactions in crystallographic studies .

Electronic and Steric Effects

  • Chlorophenyl vs.

Biological Activity

The compound 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic derivative belonging to the imidazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, supported by case studies and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H23ClN2O\text{C}_{19}\text{H}_{23}\text{Cl}\text{N}_2\text{O}

This structure indicates the presence of a chlorophenyl group and an ethylphenyl group, contributing to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial , anti-inflammatory , and analgesic properties. Below are detailed findings regarding its biological activity.

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds often exhibit antimicrobial properties. For instance, a review on imidazole derivatives highlighted their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound was tested against several pathogenic microorganisms, demonstrating notable inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 50 µg/mL.

MicroorganismMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa30
Candida albicans15

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests a mechanism of action that may involve the modulation of inflammatory pathways.

Analgesic Activity

In animal models, the compound exhibited analgesic effects comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs). The pain relief was measured using the hot plate test and formalin test, where it significantly reduced pain responses at doses of 10 mg/kg and 20 mg/kg.

Case Studies

  • Case Study on Antibacterial Efficacy : A study published in 2020 investigated various imidazole derivatives for their antibacterial properties. The compound was included in a series of tests against Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity . The results indicated that modifications to the chlorophenyl group enhanced antibacterial efficacy.
  • Anti-inflammatory Mechanisms : In another study focusing on inflammatory diseases, the compound was shown to reduce edema in rat paw models when administered orally. Histological analysis revealed decreased leukocyte infiltration in treated groups compared to controls .

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